molecular formula C8H15N B14648540 Methanamine, N-(cyclohexylmethylene)- CAS No. 53106-92-6

Methanamine, N-(cyclohexylmethylene)-

Cat. No.: B14648540
CAS No.: 53106-92-6
M. Wt: 125.21 g/mol
InChI Key: VGUGMPKRNPKTDI-UHFFFAOYSA-N
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Description

Methanamine, N-(cyclohexylmethylene)-, is an imine derivative formed by the condensation of methanamine (CH₃NH₂) with a cyclohexyl-substituted aldehyde or ketone. This compound features a cyclohexyl group attached to a methylene (-CH=) moiety, which is further bonded to the nitrogen atom of methanamine. Structurally, it belongs to the class of Schiff bases, characterized by the R₁R₂C=NR₃ functional group.

Properties

CAS No.

53106-92-6

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

1-cyclohexyl-N-methylmethanimine

InChI

InChI=1S/C8H15N/c1-9-7-8-5-3-2-4-6-8/h7-8H,2-6H2,1H3

InChI Key

VGUGMPKRNPKTDI-UHFFFAOYSA-N

Canonical SMILES

CN=CC1CCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methanamine, N-(cyclohexylmethylene)- can be synthesized through several methods. One common approach involves the reaction of methanamine with cyclohexylmethylene chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of Methanamine, N-(cyclohexylmethylene)- often involves large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methanamine, N-(cyclohexylmethylene)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in dichloromethane.

Major Products Formed

    Oxidation: Formation of cyclohexylmethylene oxides.

    Reduction: Formation of cyclohexylmethylamine derivatives.

    Substitution: Formation of substituted methanamine derivatives.

Scientific Research Applications

Methanamine, N-(cyclohexylmethylene)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methanamine, N-(cyclohexylmethylene)- involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between Methanamine, N-(cyclohexylmethylene)-, and its analogs:

Compound Name CAS No. Molecular Formula Substituent Molecular Weight Key Structural Features
Methanamine, N-(cyclohexylmethylene)- Not listed C₈H₁₅N Cyclohexyl 125.21 g/mol Cyclohexyl group introduces steric bulk and lipophilicity; imine bond enables reactivity.
N-(4-Chlorophenylmethylene)methanamine 143399-68-2 C₁₄H₁₆ClN 4-Chlorophenyl 233.74 g/mol Electron-withdrawing Cl enhances electrophilicity of the imine; aromatic protons at ~7.2 ppm .
N-(Phenylmethylene)methanamine Not listed C₈H₉N Phenyl 119.16 g/mol Planar aromatic ring increases conjugation; used in cycloadditions (e.g., ).
N-(1,3-Benzodioxol-5-ylmethylene)cyclohexanamine 934022-80-7 C₁₄H₁₇NO₂ 1,3-Benzodioxol-5-yl 247.30 g/mol Electron-rich dioxolane ring may alter redox properties and regioselectivity .

Spectral and Analytical Comparisons

  • 1H-NMR : For (Z)-N-(cyclohexylmethylene)benzenamine oxide (), cyclohexyl protons resonate between 0.96–1.80 ppm, while aromatic protons appear at 7.21–7.26 ppm. In contrast, N-(4-chlorophenylmethylene)methanamine () exhibits aromatic protons at similar regions (~7.2 ppm) but with distinct splitting due to the chlorine substituent.
  • 13C-NMR : The cyclohexyl carbons in analogous compounds () appear at 24.8–34.6 ppm, whereas the imine carbon (C=N) resonates at ~142.7 ppm.

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